Topotecan-d6

Descripción general

Descripción

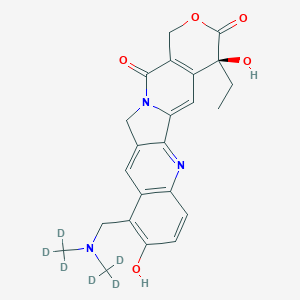

Topotecan-d6 is a deuterium-labeled derivative of topotecan, a chemotherapeutic agent used primarily in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer. Topotecan is a semi-synthetic analog of camptothecin, a natural alkaloid derived from the Camptotheca acuminata tree. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and as an internal standard in mass spectrometry.

Aplicaciones Científicas De Investigación

Topotecan-d6 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of topotecan.

Biology: Employed in studies to understand the metabolism and pharmacokinetics of topotecan.

Medicine: Utilized in clinical research to monitor drug levels in patients undergoing chemotherapy.

Industry: Applied in the development of new chemotherapeutic agents and in quality control processes.

Mecanismo De Acción

Target of Action

Topotecan-d6, like its parent compound Topotecan, primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair . The primary cytotoxic lesions in cancer cells result from collisions between the trapped topoisomerase I-DNA complexes and replication forks .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in DNA replication and repair. By inhibiting topoisomerase I, this compound disrupts the normal function of these pathways, leading to DNA damage and cell death .

Pharmacokinetics

This compound, like Topotecan, is water-soluble . It has a bioavailability of 31.4% in humans . It is metabolized in the liver and has an elimination half-life of 2–3 hours . It is excreted through the kidneys . The risk for hematologic toxicities relates to the extent of prior myelosuppressive chemotherapy and to renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action include DNA damage, disruption of cell cycle progression, and induction of apoptosis . It has been observed that this compound reduces cellular proliferation and induces apoptosis in cancer cells .

Action Environment

Environmental factors such as the nature and toxicities of prior therapy and renal function can influence the action, efficacy, and stability of this compound . For instance, patients with renal impairment or those who have undergone prior myelosuppressive chemotherapy may be at a higher risk for hematologic toxicities . Therefore, pretreatment assessment of these factors should assist the clinician in preventing complications caused by the myelosuppressive effects of this compound therapy .

Análisis Bioquímico

Biochemical Properties

Topotecan-d6, like its parent compound topotecan, plays a significant role in biochemical reactions. It interacts with human topoisomerase I, a crucial enzyme involved in DNA replication and transcription . The interaction between this compound and topoisomerase I stabilizes the cleavable complex, reducing the religation rate .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with DNA replication and transcription, leading to cell death . The stalled complex then collides with the progression of the replication fork, producing lethal double strand DNA breaks .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the DNA-topoisomerase I complex, inhibiting the religation process and leading to DNA breaks . This interaction keeps the catalytic residue Lys532 far from the DNA, making it unable to participate in the religation reaction .

Temporal Effects in Laboratory Settings

Studies on topotecan have shown that it induces structural and dynamical effects on the DNA-topoisomerase I complex .

Metabolic Pathways

Topotecan, the parent compound, is known to undergo metabolism by Cytochrome P450 and other enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Topotecan-d6 involves the incorporation of deuterium atoms into the topotecan molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process begins with the synthesis of topotecan, followed by the introduction of deuterium atoms using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

Topotecan-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.

Comparación Con Compuestos Similares

Similar Compounds

Topotecan: The non-deuterated form of Topotecan-d6, used in similar therapeutic applications.

Irinotecan: Another topoisomerase I inhibitor, used primarily in the treatment of colorectal cancer.

Camptothecin: The natural alkaloid from which topotecan is derived, with similar mechanisms of action but higher toxicity.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and mass spectrometry. The deuterium atoms make it easier to trace and quantify the compound in biological samples, offering more accurate and reliable data compared to its non-deuterated counterparts.

Propiedades

IUPAC Name |

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGDBYHRUNTLO-DPZAMXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649450 | |

| Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044904-10-0 | |

| Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

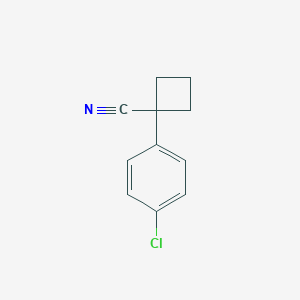

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

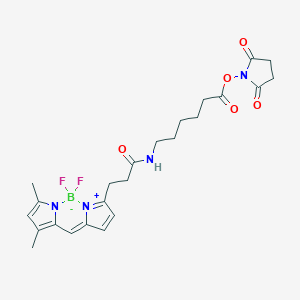

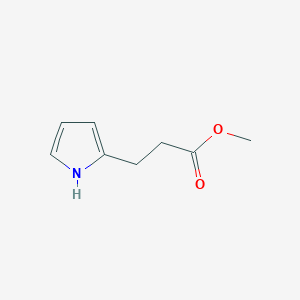

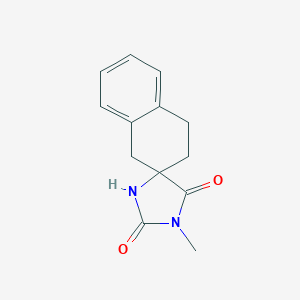

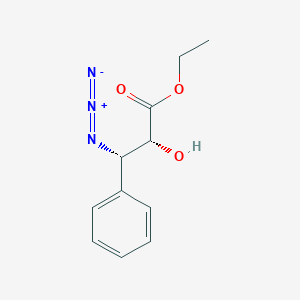

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B19001.png)

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B19007.png)

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)